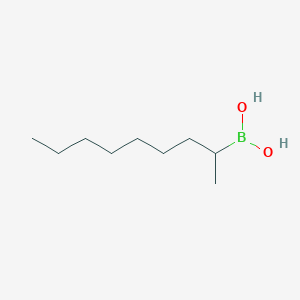
Nonan-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonan-2-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a nonane chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonan-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of nonan-2-ylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the oxidation of the boronic acid.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Nonan-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)
Electrophiles: (e.g., alkyl halides, acyl chlorides)
Major Products Formed:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Alcohols and ketones: (from oxidation reactions)
Substituted boronic acids: (from substitution reactions)
Applications De Recherche Scientifique
Nonan-2-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of nonan-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing applications .
Comparaison Avec Des Composés Similaires
Nonan-2-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all boronic acids share similar reactivity, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity in certain reactions . Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
- Hexylboronic acid
These compounds differ in their alkyl or aryl substituents, which can affect their physical properties and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C9H21BO2 |
|---|---|
Poids moléculaire |
172.08 g/mol |
Nom IUPAC |
nonan-2-ylboronic acid |
InChI |
InChI=1S/C9H21BO2/c1-3-4-5-6-7-8-9(2)10(11)12/h9,11-12H,3-8H2,1-2H3 |
Clé InChI |
XSUPVSGLEZGUSQ-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)CCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)

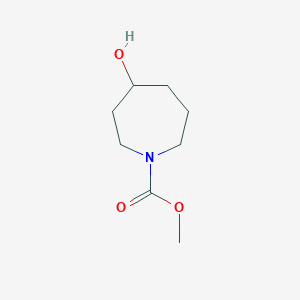
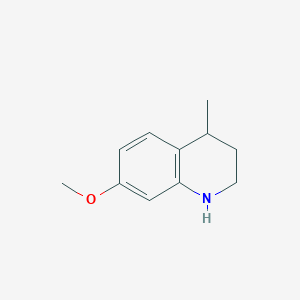

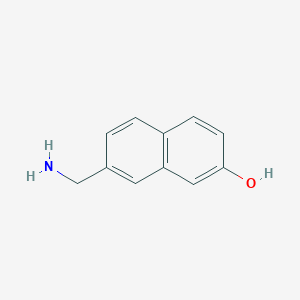

![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
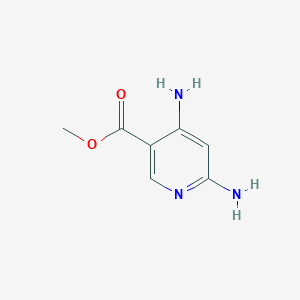
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
